

Application Notes & Protocols: Quantification of Fenbutrazate in Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Fenbutrazate	
Cat. No.:	B130803	Get Quote

Ref: AN-FBZ-P01

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the routine quantification of **fenbutrazate** in plasma samples. The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficient extraction and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a rapid and reliable analysis. The method has been validated for key analytical parameters, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Fenbutrazate is a psychostimulant drug that acts as a norepinephrine-dopamine releasing agent. Accurate quantification in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, assessing bioavailability, and ensuring safety in clinical and forensic settings. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a reliable, accessible, and cost-effective analytical solution.[1][2] This document provides a detailed protocol for sample preparation, chromatographic analysis, and method validation.

Principle



The method is based on the extraction of **fenbutrazate** from a plasma matrix via protein precipitation with an organic solvent.[3][4] After centrifugation, the clear supernatant is directly injected into the HPLC system. The compound is separated from endogenous plasma components on a C18 reversed-phase column using an isocratic mobile phase.[5][6][7] Quantification is performed by monitoring the UV absorbance at a specific wavelength and comparing the peak area to that of external standards.

Materials and Reagents

- Apparatus
 - HPLC system with UV/Vis or Photodiode Array (PDA) detector
 - Analytical balance
 - Vortex mixer
 - Centrifuge
 - Micropipettes
 - Autosampler vials
- Chemicals
 - Fenbutrazate reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Phosphoric acid (analytical grade)
 - Triethylamine (for pH adjustment)
 - Ultrapure water (18.2 MΩ·cm)
 - Drug-free human plasma

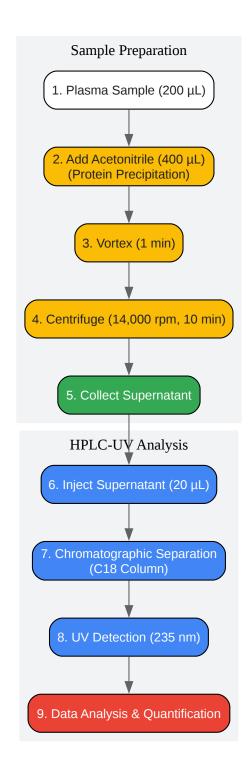


Experimental Protocols

- 4.1. Preparation of Standard and Stock Solutions
- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **fenbutrazate** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of methanol and water to achieve concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 150 μg/mL).
- 4.2. Sample Preparation Protocol
- Pipette 200 μL of plasma sample (blank, calibration standard, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 400 μL of cold acetonitrile to precipitate the plasma proteins. [4][8]
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
- Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the clear supernatant to a clean autosampler vial.
- Inject 20 μL of the supernatant into the HPLC system for analysis.[4][10]

Workflow Diagram





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Workflow for **Fenbutrazate** Quantification in Plasma.

4.3. Chromatographic Conditions The following table summarizes the optimized HPLC-UV conditions for the analysis of **fenbutrazate**.



Parameter	Condition	
HPLC System	Agilent 1220 Infinity II or equivalent	
Column	Reversed-Phase C18, 100 mm x 4.0 mm, 3 μm particle size[5]	
Mobile Phase	Acetonitrile : Phosphate Buffer (pH 3.0, 10 mM) (70:30, v/v)[4][5]	
Flow Rate	0.8 mL/min[5]	
Injection Volume	20 μL	
Column Temperature	30 °C[5][7]	
Detection	UV at 235 nm[5][11]	
Run Time	Approximately 10 minutes	

Note: The mobile phase should be filtered through a 0.45 μm membrane filter and degassed prior to use.

Method Validation Summary

The analytical method was validated according to standard guidelines for specificity, linearity, accuracy, precision, and sensitivity.[12]

- 5.1. Specificity Specificity was evaluated by analyzing blank plasma samples from six different sources. The chromatograms showed no significant interfering peaks at the retention time of **fenbutrazate**, confirming the method's selectivity.
- 5.2. Linearity, LOD, and LOQ The linearity of the method was assessed by analyzing calibration standards at multiple concentration levels. The method demonstrated excellent linearity over the tested range.



Parameter	Result
Linearity Range	5 – 150 μg/mL[5]
Correlation Coefficient (R²)	> 0.999[5][7]
Limit of Detection (LOD)	0.006 μg/mL (Calculated)[4]
Limit of Quantification (LOQ)	0.020 μg/mL (Calculated)[4]

5.3. Accuracy and Precision Accuracy and precision were determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).

QC Level	Intra-Day Precision (%RSD)	Inter-Day Precision (%RSD)	Accuracy (% Recovery)
Low	< 2.0%	< 2.0%	99.12% - 100.47%[5]
Mid	< 2.0%	< 2.0%	99.12% - 100.47%[5]
High	< 2.0%	< 2.0%	99.12% - 100.47%[5]

Acceptance criteria: %RSD for precision should be \leq 15%, and accuracy should be within 85-115%.

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable means for quantifying **fenbutrazate** in plasma. The straightforward protein precipitation protocol and rapid chromatographic run time make it highly suitable for high-throughput analysis in research and clinical environments. The method is validated to be linear, accurate, precise, and sensitive for its intended purpose.

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